Product packaging for Sodium beta-sulfopropionitrile(Cat. No.:CAS No. 513-15-5)

Sodium beta-sulfopropionitrile

Cat. No.: B3053142
CAS No.: 513-15-5
M. Wt: 158.13 g/mol
InChI Key: OUBHSSAWQNSXCU-UHFFFAOYSA-N
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Description

Sodium beta-sulfopropionitrile, also known chemically as 2-cyanoethanesulfonic acid sodium salt, is an organic compound with the molecular formula C 3 H 4 NNaO 3 S and a molecular weight of 157.12 g/mol . This compound is characterized as crystalline material with a melting point of 243-244 °C . It exhibits high solubility in water and hot methanol, but is generally insoluble in most other organic solvents, making it a versatile reagent in various synthetic environments . In research applications, this compound serves as a key synthetic building block for introducing the sulfonic acid group into a diverse range of target molecules . Its primary research value lies in the synthesis of specialized surface-active agents (surfactants), where its structure facilitates the incorporation of both hydrophilic and functional groups into the molecular architecture of the final product . The compound's role extends to industrial process chemistry, where it has been identified as a trace organic component or impurity in process streams involving sodium thiocyanate, highlighting its relevance in purification and analytical method development . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5NNaO3S+ B3053142 Sodium beta-sulfopropionitrile CAS No. 513-15-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;2-cyanoethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO3S.Na/c4-2-1-3-8(5,6)7;/h1,3H2,(H,5,6,7);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUBHSSAWQNSXCU-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)[O-])C#N.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4NNaO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

513-15-5
Record name Sodium beta-sulfopropionitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SODIUM .BETA.-SULFOPROPIONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0X7B496JFW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Systematic Nomenclature and Chemical Classification

IUPAC and Common Naming Conventions in Academic Literature

Sodium beta-sulfopropionitrile is the common name for the chemical entity systematically named sodium 2-cyanoethanesulfonate according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. In academic and chemical literature, it is also referred to by various synonyms, which are essential for comprehensive database searches.

Identifier TypeValue
IUPAC Name sodium;2-cyanoethanesulfonate
Common Name This compound
Synonym Sodium 3-sulfopropiononitrile
CAS Number 513-15-5

These naming conventions are crucial for the unambiguous identification of the compound in research and regulatory contexts.

Hierarchical Classification within Chemical Ontologies and Databases

In more specific terms, it can be categorized as a nitrile and a sulfonate salt. The presence of the nitrile group (-C≡N) and the sulfonate group (-SO₃⁻) are key determinants of its chemical properties and reactivity. Databases like PubChem assign unique identifiers to this compound, facilitating its categorization and retrieval of associated data.

DatabaseIdentifier
PubChem CID 23680276
Parent Acid CID 68190 (2-cyanoethanesulfonic acid) uni.lunih.gov

Structural Elucidation and Stereochemical Considerations

The molecular structure of this compound has been determined and is represented by various chemical structure notations. These notations provide a two-dimensional or textual representation of the atomic connectivity within the molecule.

The structural formula reveals a three-carbon backbone. A nitrile group is attached to one end of the propane (B168953) chain, while a sulfonate group is attached to the other end, with the sodium ion forming an ionic bond with the negatively charged oxygen of the sulfonate group.

Structural IdentifierRepresentation
Molecular Formula C₃H₄NNaO₃S
SMILES C(CS(=O)(=O)[O-])C#N.[Na+] nih.gov
InChI InChI=1S/C3H5NO3S.Na/c4-2-1-3-8(5,6)7;/h1,3H2,(H,5,6,7);/q;+1/p-1 nih.gov
InChIKey IEDUQDJAJCRCHF-UHFFFAOYSA-M nih.gov

Regarding its stereochemistry, an examination of the structure of this compound reveals the absence of any chiral centers. wikipedia.org A chiral center is typically a carbon atom bonded to four different substituent groups. In this molecule, none of the carbon atoms fit this description. Therefore, this compound is an achiral molecule and does not exhibit stereoisomerism in the form of enantiomers or diastereomers.

Synthetic Methodologies for Sodium Beta Sulfopropionitrile

Established Synthetic Routes and Reaction Pathways

The most well-established and industrially practiced method for the synthesis of Sodium beta-sulfopropionitrile is the direct reaction of acrylonitrile (B1666552) with sodium bisulfite. This reaction follows a Michael addition mechanism, where the bisulfite ion acts as a nucleophile and adds to the β-carbon of the α,β-unsaturated nitrile, acrylonitrile.

CH₂=CHCN + NaHSO₃ → Na⁺⁻O₃SCH₂CH₂CN

This process is typically carried out in an aqueous medium, where both reactants are soluble.

The primary reagents for this synthesis are acrylonitrile and a source of bisulfite ions, most commonly sodium bisulfite (NaHSO₃) or sodium metabisulfite (B1197395) (Na₂S₂O₅), which exists in equilibrium with sodium bisulfite in aqueous solutions.

Reagent Role Typical Form
AcrylonitrileElectrophileLiquid
Sodium BisulfiteNucleophileAqueous solution
WaterSolvent

Interactive Data Table: Key Reagents in the Synthesis of this compound

The reaction conditions are crucial for achieving high yields and purity. While specific parameters can vary, typical conditions are outlined below:

Parameter Typical Range/Value Significance
Temperature25-60 °CInfluences reaction rate; higher temperatures can lead to side reactions.
pH5-7Maintained to ensure the presence of the nucleophilic bisulfite ion.
Reaction Time1-4 hoursDependent on temperature and reactant concentrations.
SolventWaterProvides a medium for the ionic reaction.

Interactive Data Table: Typical Reaction Conditions for the Synthesis of this compound

Optimizing the yield and efficiency of this reaction involves controlling several key parameters. The molar ratio of the reactants is a critical factor; typically, a slight excess of sodium bisulfite is used to ensure the complete conversion of acrylonitrile.

Maintaining the pH of the reaction mixture is also vital. A neutral to slightly acidic pH ensures the availability of the HSO₃⁻ ion, which is a more effective nucleophile than the SO₃²⁻ ion that predominates under more alkaline conditions.

Temperature control is another key aspect of optimization. While higher temperatures increase the reaction rate, they can also promote the polymerization of acrylonitrile or other side reactions, leading to a decrease in the yield of the desired product. Therefore, a moderate temperature range is generally employed to balance reaction speed and selectivity.

Purification of the final product, typically achieved through crystallization or precipitation by the addition of a water-miscible organic solvent, is the final step in obtaining high-purity this compound.

Novel Approaches in Laboratory-Scale Synthesis

While the established route is efficient, research continues to explore more sustainable and refined synthetic methods.

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of this compound synthesis, this involves exploring alternative solvents, reducing energy consumption, and minimizing waste.

Research into greener nitrile synthesis often focuses on biocatalysis and the use of non-toxic reagents. nih.gov While specific studies on the green synthesis of this compound are not extensively documented, general approaches in green nitrile synthesis include:

Aqueous-phase synthesis: The established method is already aqueous-based, which is considered a green solvent.

Energy efficiency: Investigating lower reaction temperatures or alternative energy sources like microwave irradiation could reduce energy consumption.

Atom economy: The Michael addition reaction itself has a high atom economy, as all the atoms of the reactants are incorporated into the final product.

The synthesis of this compound from acrylonitrile and sodium bisulfite is inherently chemo- and regioselective. The nucleophilic attack of the sulfur atom of the bisulfite ion preferentially occurs at the electron-deficient β-carbon of the acrylonitrile molecule. The high regioselectivity is a hallmark of the Michael addition reaction with α,β-unsaturated carbonyl and nitrile compounds. The chemoselectivity is also high, as the reaction specifically involves the addition across the carbon-carbon double bond without affecting the nitrile group.

Catalytic Strategies in this compound Preparation

While the reaction between acrylonitrile and sodium bisulfite can proceed without a catalyst, the use of catalysts can potentially enhance the reaction rate and allow for milder reaction conditions.

One area of catalysis relevant to this type of reaction is phase-transfer catalysis (PTC) . PTC is particularly useful in reactions where the reactants are in different phases, for instance, a solid or aqueous nucleophile and an organic substrate. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the nucleophile into the organic phase where the reaction occurs. In the synthesis of this compound, if a non-aqueous solvent were to be used, a phase-transfer catalyst could be employed to transport the bisulfite anion from a solid salt or an aqueous phase into the organic medium containing acrylonitrile. This could potentially increase the reaction rate and offer alternative process conditions.

While specific research on the application of phase-transfer catalysis to the synthesis of this compound is limited, the general principles suggest it could be a viable strategy for process intensification.

Process Optimization and Scalability in Industrial Synthesis

The industrial synthesis of this compound is primarily achieved through the cyanoethylation of a sulfite (B76179) salt, typically sodium bisulfite, with acrylonitrile. The optimization of this process on an industrial scale focuses on maximizing the yield and purity of the final product while ensuring cost-effectiveness and operational safety. Key parameters that are manipulated for process optimization include reaction temperature, reactant concentration, pH, and reaction time.

The reaction is exothermic, and therefore, effective temperature control is crucial for scalability. Maintaining an optimal temperature range is critical to prevent side reactions, such as the polymerization of acrylonitrile, which can reduce the yield and complicate the purification process. Industrial-scale reactors are often equipped with advanced cooling systems to manage the heat generated during the reaction.

The molar ratio of the reactants, acrylonitrile and sodium bisulfite, is another key factor. A slight excess of the sulfite reagent is often employed to ensure the complete conversion of acrylonitrile, which is important for both maximizing the yield and minimizing the presence of unreacted, potentially hazardous starting material in the product mixture.

The pH of the reaction medium is also carefully controlled. The reaction is typically carried out in an aqueous solution, and maintaining a specific pH range can influence the reaction rate and the stability of the product. Buffering agents may be used in some industrial processes to maintain the optimal pH throughout the reaction.

Interactive Data Table: Illustrative Process Parameters for Optimization

ParameterRangeOptimal ConditionRationale
Temperature20-60°C35-45°CBalances reaction rate with minimizing side reactions like acrylonitrile polymerization.
Molar Ratio (Sodium Bisulfite:Acrylonitrile)1:1 to 1.2:11.1:1An excess of sodium bisulfite ensures complete conversion of acrylonitrile.
pH6.0-8.06.5-7.5Optimizes nucleophilic addition and maintains product stability.
Reaction Time1-4 hours2-3 hoursSufficient time for reaction completion without significant by-product formation.

By-product Formation and Purity Control in Synthetic Processes

In the synthesis of this compound, the formation of by-products can occur, which necessitates effective purity control measures to obtain a high-quality final product. The primary by-products can arise from side reactions of the starting materials or subsequent reactions of the desired product.

A potential by-product is the disulfonated compound, formed by the reaction of a second molecule of sodium bisulfite with the product, although this is generally less favored. The polymerization of acrylonitrile is a more significant concern, leading to the formation of polyacrylonitrile, which can contaminate the product and interfere with purification processes.

Unreacted starting materials, particularly acrylonitrile and sodium bisulfite, can also be present as impurities in the crude product mixture. The presence of unreacted acrylonitrile is of particular concern due to its toxicity.

Purity control strategies are implemented throughout the manufacturing process. In-process controls, such as monitoring the reaction temperature and reactant concentrations, help to minimize by-product formation. After the reaction is complete, various purification techniques are employed.

Crystallization is a common method for purifying the crude this compound. The selection of an appropriate solvent system is critical to effectively separate the desired product from impurities. The crude product is dissolved in a suitable solvent at an elevated temperature, and then cooled to induce crystallization of the pure this compound, leaving the impurities in the mother liquor.

Washing the isolated crystals with a cold solvent can further remove residual impurities. In some cases, multiple recrystallization steps may be necessary to achieve the desired level of purity. The final product is then dried to remove any remaining solvent. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and titration are used to assess the purity of the final product and to ensure it meets the required specifications.

Interactive Data Table: Common By-products and Control Measures

By-product/ImpurityFormation PathwayControl/Removal Method
PolyacrylonitrilePolymerization of acrylonitrile, especially at elevated temperatures.Strict temperature control during reaction; Filtration.
Unreacted AcrylonitrileIncomplete reaction.Use of excess sodium bisulfite; Post-reaction treatment with a scavenging agent.
Unreacted Sodium BisulfiteUse of excess reactant.Crystallization and washing of the final product.
Disulfonated AdductsFurther reaction of the product with sodium bisulfite.Control of stoichiometry and reaction time.

Chemical Reactivity and Derivatization of Sodium Beta Sulfopropionitrile

Reactivity of the Nitrile Functional Group

The nitrile group is characterized by a strongly polarized carbon-nitrogen triple bond, which renders the carbon atom electrophilic. Consequently, it is susceptible to nucleophilic attack, leading to a variety of addition and substitution reactions.

The hydrolysis of the nitrile group in sodium beta-sulfopropionitrile can proceed under either acidic or basic conditions to yield an amide intermediate, which can be further hydrolyzed to a carboxylic acid.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl, H₂SO₄) and water, the nitrile nitrogen is first protonated. This protonation increases the electrophilicity of the nitrile carbon, facilitating the nucleophilic attack by a water molecule. A series of proton transfers and tautomerization steps leads to the formation of 3-sulfopropionamide. Under more vigorous conditions, such as prolonged heating, the amide undergoes further hydrolysis to yield 3-sulfopropionic acid and an ammonium (B1175870) salt. google.comenovatia.com

Base-Catalyzed Hydrolysis: Under basic conditions (e.g., NaOH), the strongly nucleophilic hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. google.comenovatia.com This addition forms an imine anion intermediate. Subsequent protonation by water yields a hydroxy imine, which tautomerizes to 3-sulfopropionamide. If the reaction is allowed to proceed, the amide is then hydrolyzed further by nucleophilic acyl substitution. The hydroxide ion attacks the amide carbonyl carbon, ultimately leading to the formation of the sodium salt of 3-sulfopropionic acid and ammonia (B1221849) gas. google.comenovatia.com

Reaction ConditionIntermediate ProductFinal Product
Acidic (H₃O⁺, Δ)3-Sulfopropionamide3-Sulfopropionic acid
Basic (OH⁻, Δ)3-SulfopropionamideSodium 3-sulfopropionate

The electrophilic carbon of the nitrile group readily reacts with nitrogen-containing nucleophiles. A notable example is the synthesis of guanamines, which are derivatives of 1,3,5-triazine. This compound can be reacted with cyanoguanidine (dicyandiamide) in the presence of a base to form a substituted guanamine.

For instance, reacting this compound (referred to as sodium beta-cyanoethane sulfonate) with cyanoguanidine in a solvent like beta-methoxy ethanol (B145695) with metallic sodium as a catalyst, followed by refluxing, yields the corresponding triazine derivative. The reaction involves the nucleophilic attack of the cyanoguanidine nitrogen on the nitrile carbon, followed by an intramolecular cyclization. This reaction is a valuable method for producing guanamines with functional side chains, which can serve as monomers for synthetic resins.

ReactantsSolvent/CatalystProduct Type
This compound, Cyanoguanidinebeta-Methoxy ethanol / SodiumSubstituted Guanamine (Triazine derivative)

The nitrile group of this compound is also susceptible to other nucleophilic additions, which are common for nitriles.

Reduction to Amines: The nitrile group can be reduced to a primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) can achieve this transformation through two successive nucleophilic additions of a hydride ion (H⁻) to the nitrile carbon. google.comenovatia.comrsc.org The reaction initially forms an imine anion, which is further reduced to a dianion. A subsequent aqueous workup protonates the dianion to yield 3-aminopropane-1-sulfonic acid, commonly known as homotaurine.

Reaction with Organometallic Reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) can add to the nitrile group. The reaction involves the nucleophilic attack of the carbanion from the organometallic reagent on the nitrile carbon, forming an imine anion intermediate. Hydrolysis of this intermediate during aqueous workup yields a ketone. This provides a pathway to synthesize ketones with a sulfonate group in the side chain.

Reactivity of the Sulfonate Functional Group

The sulfonate group (-SO₃⁻) is the conjugate base of a strong sulfonic acid. It is generally a poor leaving group and is relatively unreactive compared to the nitrile functionality. However, under specific conditions, it can be converted into more reactive derivatives or participate in reactions as a sulfonic acid donor.

While the sodium sulfonate itself is not a direct donor, the parent sulfonic acid (2-cyanoethanesulfonic acid) can act as a strong acid catalyst in various organic reactions. In its salt form, the sulfonate group primarily imparts high polarity and water solubility to the molecule. In specific contexts, such as in the synthesis of certain polymers or ionic liquids, the entire this compound molecule can be incorporated to introduce the sulfonate moiety, thereby modifying the properties of the final product.

Although the sodium sulfonate group is stable, it can be converted into more reactive functional groups like sulfonyl chlorides and sulfonic acid esters. These transformations typically require harsh conditions and are not as common as reactions involving the nitrile group.

Reactivity of the Aliphatic Chain

The aliphatic chain of this compound possesses two distinct carbon centers, the α-carbon (adjacent to the nitrile group) and the β-carbon (adjacent to the sulfonate group), each exhibiting unique reactivity profiles.

The protons on the α-carbon of this compound are rendered acidic due to the powerful electron-withdrawing effect of the adjacent nitrile group. This acidity allows for deprotonation by a suitable base to form a resonance-stabilized carbanion, often referred to as an enolate equivalent. sketchy.comlibretexts.org This carbanion is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, enabling the functionalization at the α-position. youtube.comexamples.com

Common reactions at the alpha-carbon of nitriles include alkylation and acylation. youtube.com In a typical alkylation, the generated carbanion attacks an alkyl halide in a nucleophilic substitution reaction, leading to the formation of a new carbon-carbon bond. Similarly, acylation can be achieved by reacting the carbanion with an acyl halide or an anhydride.

Table 1: Examples of Potential Alpha-Carbon Functionalization Reactions

Reaction Type Reagents Product
Alkylation 1. Strong Base (e.g., LDA) 2. Alkyl Halide (R-X) Sodium 2-alkyl-3-sulfopropionitrile

This table is illustrative and based on the general reactivity of nitriles.

Detailed research findings on the specific alpha-carbon functionalization of this compound are not extensively available in the reviewed literature. However, the principles of nitrile chemistry strongly support the feasibility of these transformations. The choice of base is critical to avoid competing reactions such as hydrolysis of the nitrile group. chemistrysteps.comorganicchemistrytutor.com

The reactivity at the β-carbon is largely influenced by the presence of the sulfonate group, which is a good leaving group in elimination reactions. youtube.comperiodicchemistry.com Under basic conditions, a proton can be abstracted from the α-carbon, and the resulting carbanion can induce the elimination of the sulfonate group, leading to the formation of an α,β-unsaturated nitrile, such as acrylonitrile (B1666552). This type of reaction is known as a β-elimination. wikipedia.org

The propensity for this elimination reaction depends on the reaction conditions, particularly the strength of the base and the temperature. pearson.com The stability of the resulting conjugated system in acrylonitrile provides a thermodynamic driving force for this reaction.

Table 2: Beta-Elimination Reaction of this compound

Reactant Conditions Products

This table illustrates a potential beta-elimination reaction based on the principles of organic chemistry.

Mechanistic Investigations of Key Reactions

While specific mechanistic studies for this compound are sparse in the literature, the mechanisms of the key reactions involving the aliphatic chain can be inferred from well-established principles of organic reaction mechanisms.

The alpha-carbon alkylation is expected to proceed via a two-step mechanism. The first step involves the deprotonation of the α-carbon by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form a resonance-stabilized carbanion. The second step is a bimolecular nucleophilic substitution (SN2) reaction where the carbanion attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming the new C-C bond. youtube.com

The beta-elimination reaction can proceed through different mechanistic pathways, such as E2 or E1cb (Elimination, Unimolecular, conjugate Base), depending on the reaction conditions. In a concerted E2 mechanism, a strong base would abstract a proton from the α-carbon simultaneously as the sulfonate leaving group departs. In an E1cb mechanism, the base would first deprotonate the α-carbon to form a carbanion intermediate. In a subsequent step, this intermediate would then expel the sulfonate leaving group to form the double bond. Given the acidity of the α-proton due to the nitrile group, the E1cb pathway is a plausible mechanism. wikipedia.org

Investigations into the hydrolysis of the nitrile group to a carboxylic acid suggest a mechanism involving initial protonation of the nitrile nitrogen under acidic conditions, followed by nucleophilic attack by water. chemistrysteps.comorganicchemistrytutor.comchemistry.coachaklectures.comchemguide.co.uk A series of proton transfers then leads to an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. Under basic conditions, the reaction is initiated by the nucleophilic attack of a hydroxide ion on the nitrile carbon. chemistrysteps.com

The reduction of the nitrile group to a primary amine can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4). chemistrysteps.comwikipedia.orglibretexts.org The mechanism involves the nucleophilic addition of a hydride ion to the nitrile carbon, followed by a second hydride addition to the intermediate imine. An aqueous workup then provides the primary amine. chemistrysteps.com Enzymatic nitrile reduction has also been studied, revealing a multi-step catalytic mechanism. acs.orgnih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignmentresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of Sodium beta-sulfopropionitrile in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Proton (¹H) NMR spectroscopy of this compound is expected to reveal two distinct signals corresponding to the two methylene (B1212753) (-CH₂-) groups in the molecule. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the adjacent sulfonate (-SO₃⁻) and nitrile (-C≡N) groups.

The methylene group alpha to the nitrile group is anticipated to appear at a downfield chemical shift due to the deshielding effect of the cyano group. The methylene group alpha to the sulfonate group would also be shifted downfield. The signals would likely present as triplets due to spin-spin coupling with the protons on the adjacent methylene group.

Table 1: Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
-CH₂-CN 2.8 - 3.2 Triplet (t) 6 - 8

Note: Predicted values are based on typical chemical shift ranges for similar functional groups.

Carbon-13 (¹³C) NMR spectroscopy provides critical information about the carbon framework of this compound. Three distinct signals are expected, corresponding to the two methylene carbons and the nitrile carbon.

The nitrile carbon is expected to have the most downfield chemical shift, a characteristic feature of cyano groups. The chemical shifts of the methylene carbons are influenced by the attached electron-withdrawing groups.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
-C H₂-CN 15 - 25
-C H₂-SO₃⁻ 45 - 55

Note: Predicted values are based on typical chemical shift ranges for similar functional groups.

Two-dimensional (2D) NMR experiments, such as the Heteronuclear Multiple Bond Correlation (HMBC) technique, are invaluable for confirming the connectivity of the molecule. HMBC reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu

For this compound, an HMBC spectrum would show correlations between the protons of one methylene group and the carbon of the adjacent methylene group, as well as the nitrile carbon. These correlations would definitively establish the C-C-C backbone and the positions of the functional groups.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Functional Groups

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is employed to identify the functional groups present in this compound by probing their characteristic vibrational modes.

The IR spectrum would be expected to show a strong, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration. The symmetric and asymmetric stretching vibrations of the sulfonate (S=O) group would also give rise to strong absorption bands. The C-H stretching and bending vibrations of the methylene groups would also be observable.

Raman spectroscopy, which is sensitive to the change in polarizability of a bond, would complement the IR data. The C≡N stretch is typically also strong in the Raman spectrum. The symmetric stretch of the sulfonate group is also expected to be Raman active.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) (IR) Expected Wavenumber (cm⁻¹) (Raman)
C≡N Stretching 2240 - 2260 (sharp, medium) 2240 - 2260 (strong)
S=O (SO₃⁻) Asymmetric Stretching 1150 - 1250 (strong) Weak
S=O (SO₃⁻) Symmetric Stretching 1030 - 1070 (strong) 1030 - 1070 (strong)
C-H (CH₂) Stretching 2850 - 2960 2850 - 2960
C-H (CH₂) Bending 1400 - 1480 1400 - 1480

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysisresearchgate.net

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of a molecule. For this compound (C₃H₄NNaO₃S), HRMS can distinguish its exact mass from other compounds with the same nominal mass. The monoisotopic mass of the anionic component, [C₃H₄NO₃S]⁻, is 133.9917 Da.

In negative ion mode, the HRMS spectrum would be expected to show a prominent peak corresponding to the [M-Na]⁻ ion. In positive ion mode, adducts such as [M+H]⁺ and [M+Na]⁺ could be observed.

Table 4: Predicted m/z Values for this compound in HRMS

Ion Formula Calculated Monoisotopic Mass (Da)
[M-Na]⁻ [C₃H₄NO₃S]⁻ 133.9917
[M+H]⁺ [C₃H₅NNaO₃S+H]⁺ 158.9957

Note: The molecular formula of the neutral compound is C₃H₄NNaO₃S.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used for structural elucidation by fragmenting selected ions and analyzing their products. In the analysis of this compound, MS/MS provides detailed information about the connectivity and structure of the 2-cyanoethanesulfonate anion. The process involves multiple stages of mass analysis. Initially, the parent ion is isolated, then fragmented through collision-induced dissociation (CID), and finally, the resulting fragment ions are detected. nih.govnih.gov

For this compound, analysis is typically performed in negative ion mode, focusing on the deprotonated molecule, [M-H]⁻, which is 2-cyanoethanesulfonate (C₃H₄NO₃S⁻). Electrospray ionization (ESI) is a suitable technique for generating this precursor ion from a liquid sample. nih.govunito.it

The fragmentation of organosulfonates in MS/MS often involves the cleavage of C-S and S-O bonds. A common fragmentation pathway for sulfonates is the neutral loss of sulfur dioxide (SO₂), and for aliphatic sulfonates, further fragmentation of the alkyl chain can occur. aaqr.orgresearchgate.net For the 2-cyanoethanesulfonate anion, characteristic fragmentation would involve the loss of SO₂ (64 Da) or potentially the entire sulfonate group (SO₃, 80 Da). The presence of the nitrile group can also influence fragmentation pathways, potentially leading to losses of HCN (27 Da) or C₂H₃N (acetonitrile, 41 Da) from fragment ions. nih.gov

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can aid in identification. The table below shows predicted m/z and CCS values for various adducts of the anionic component of this compound, 2-cyanoethanesulfonic acid.

Adductm/z (mass-to-charge ratio)Predicted CCS (Ų)

X-ray Crystallography for Solid-State Structure Elucidation (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rsc.org This technique provides information on bond lengths, bond angles, and intermolecular interactions, such as coordination bonds and hydrogen bonding. nih.gov

While a specific, publicly available crystal structure for this compound could not be identified in the reviewed literature, the principles of X-ray crystallography allow for a hypothetical description of its solid-state structure based on known structures of similar sodium organosulfonates and inorganic sodium salts like sodium sulfate. nih.govrruff.infominsocam.orgmaterialsproject.org

In a crystalline state, the structure would consist of an ordered lattice of sodium cations (Na⁺) and beta-sulfopropionitrile anions (⁻O₃S-CH₂-CH₂-CN). The sodium cation would likely be coordinated by multiple oxygen atoms from the sulfonate groups of neighboring anions. nih.govmaterialsproject.org The coordination number and geometry around the sodium ion can vary but often result in octahedral or distorted octahedral environments. materialsproject.org The crystal packing would be influenced by these strong ionic interactions, creating a dense, three-dimensional network. nih.gov The flexible ethyl chain and the polar nitrile group of the anion would also play a role in determining the final crystal packing arrangement through weaker intermolecular forces.

Chromatographic Methods for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an essential technique for the separation, quantification, and purification of non-volatile and polar compounds like this compound. core.ac.uk Given the compound's high polarity and anionic nature, specialized HPLC modes are required for effective retention and separation.

Standard reversed-phase (RP) HPLC, which uses a nonpolar stationary phase (like C18) and a polar mobile phase, would provide little to no retention for this compound, causing it to elute in or near the solvent front. hplc.eu Therefore, alternative strategies are necessary.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a suitable mode for highly polar and ionic compounds. nih.govchromatographyonline.com It utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high percentage of a water-miscible organic solvent, like acetonitrile, and a smaller amount of aqueous buffer. nih.govhelixchrom.com This creates a water-rich layer on the stationary phase surface into which polar analytes can partition, thus achieving retention. nih.gov

A hypothetical HILIC method for this compound is outlined in the table below.

ParameterCondition
ColumnHILIC Amide or Zwitterionic phase (e.g., 150 mm x 2.1 mm, 3 µm)
Mobile Phase A10 mM Ammonium (B1175870) Acetate in Water
Mobile Phase BAcetonitrile
GradientStart at 95% B, decrease to 50% B over 10 minutes
Flow Rate0.3 mL/min
DetectionEvaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS)

Due to the lack of a strong UV chromophore, detection can be achieved using an ELSD or, for higher sensitivity and specificity, by coupling the HPLC to a mass spectrometer (LC-MS). helixchrom.com

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography-Mass Spectrometry (GC/MS) is a technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is primarily suited for analytes that are volatile and thermally stable. mdpi.com

This compound, being an ionic salt, is non-volatile and would thermally decompose at the high temperatures required for GC analysis. Therefore, direct analysis by GC/MS is not feasible. libretexts.orgyoutube.com

To make the compound amenable to GC analysis, a chemical derivatization step is necessary. researchgate.netjfda-online.com Derivatization converts polar functional groups into less polar, more volatile, and more thermally stable derivatives. libretexts.orgyoutube.com For the beta-sulfopropionitrile anion, the sulfonate group would be the primary target for derivatization. Common derivatization reactions include:

Alkylation: Converting the sulfonate salt into a more volatile ester, for example, a methyl or ethyl ester, using reagents like diazomethane (B1218177) or alkyl halides.

Silylation: Replacing the acidic proton (in the corresponding sulfonic acid form) with a trimethylsilyl (B98337) (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.net This reaction increases volatility and thermal stability. libretexts.org

After successful derivatization, the resulting derivative could be separated on a standard nonpolar or mid-polar GC column (e.g., a 5% phenyl-methylpolysiloxane phase) and detected by the mass spectrometer. The mass spectrum would correspond to the derivatized molecule, and its fragmentation pattern would provide structural confirmation. chromatographyonline.com

Theoretical and Computational Chemistry Studies of Sodium Beta Sulfopropionitrile

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. For Sodium beta-sulfopropionitrile, such calculations would provide fundamental insights into its chemical behavior. These theoretical studies typically involve optimizing the molecular geometry to find the lowest energy conformation and then computing various electronic properties.

HOMO-LUMO Energy Gaps and Molecular Orbitals

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be localized on the more electron-rich parts of the molecule, likely the sulfonate group and the nitrogen atom of the nitrile group. Conversely, the LUMO would be distributed over the more electron-deficient regions. The precise energies and spatial distributions of these orbitals would be determined by DFT calculations.

Table 1: Hypothetical Frontier Orbital Energies for this compound (Note: This data is illustrative as specific experimental or computational values for this compound are not readily available in public literature.)

Molecular OrbitalEnergy (eV)
HOMO-7.5
LUMO-1.2
HOMO-LUMO Gap 6.3

Charge Distribution and Electrostatic Potentials

The distribution of electron density within a molecule is key to understanding its interactions with other molecules. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges on each atom in this compound. These charges reveal the electrophilic and nucleophilic sites within the molecule.

The molecular electrostatic potential (MEP) provides a visual representation of the charge distribution. The MEP map would show regions of negative potential (in red) around the electronegative oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack. Regions of positive potential (in blue) would be located around the hydrogen atoms and the sodium cation, highlighting areas prone to nucleophilic attack.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide insights into the properties of a single molecule, molecular dynamics (MD) simulations are employed to study the behavior of molecules over time, including their conformational changes and interactions with surrounding molecules.

For this compound, MD simulations could be used to explore its conformational landscape. The molecule possesses several rotatable bonds, and simulations would reveal the most stable conformations and the energy barriers between them. Furthermore, in a condensed phase (e.g., in solution or in a solid state), MD simulations can model the intermolecular interactions between a this compound molecule and its neighbors, including solvent molecules or other ions. These simulations would provide a detailed picture of the solvation shell around the molecule and the nature of the ion-dipole and hydrogen bonding interactions.

Reaction Pathway Analysis and Transition State Modeling

Theoretical chemistry can be used to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the minimum energy pathway from reactants to products. A crucial point on this pathway is the transition state, which represents the highest energy barrier that must be overcome for the reaction to proceed.

Using methods like synchronous transit-guided quasi-Newton (STQN) or nudged elastic band (NEB), the geometry and energy of the transition state can be calculated. This information is invaluable for determining reaction rates and understanding the factors that control the reaction's outcome. For instance, the hydrolysis of the nitrile group or reactions at the sulfonate group could be modeled to predict their feasibility and kinetics.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can predict various spectroscopic properties of molecules, which can then be compared with experimental spectra to validate the theoretical model and aid in the interpretation of experimental data. For this compound, DFT calculations can be used to predict its vibrational (infrared and Raman) spectra. The calculated vibrational frequencies and intensities can be compared to experimental IR and Raman spectra to confirm the molecular structure and assign the observed spectral bands to specific vibrational modes.

Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁵N) can be calculated and compared with experimental NMR data. This comparison can help in the structural elucidation of the molecule and its conformers. UV-Vis spectra can also be predicted by calculating the electronic excitation energies and oscillator strengths, providing insight into the molecule's electronic transitions.

Table 2: Hypothetical Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups in this compound (Note: This data is illustrative.)

Functional GroupPredicted Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
C≡N stretch22552250
S=O asymmetric stretch12501245
S=O symmetric stretch10601055

Solvation Models and Environmental Effects on Reactivity

The chemical behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational solvation models are used to account for these environmental effects. These models can be broadly categorized into explicit and implicit models.

In explicit solvation models, individual solvent molecules are included in the simulation box along with the solute molecule. This approach provides a detailed description of solute-solvent interactions but is computationally expensive. Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This method is less computationally demanding and is often used to study the effect of the solvent on molecular properties and reactivity.

For this compound, these models could be used to study how its electronic structure, conformational preferences, and reactivity are altered in different solvents. For example, the stability of different conformers and the energy barriers of reactions could be calculated in both polar and nonpolar solvents to understand the role of the solvent in its chemical behavior.

Applications in Advanced Materials and Chemical Processes

Role in the Synthesis of Specialty Polymers and Resins

Sodium beta-sulfopropionitrile can function as a specialty monomer or a reactive emulsifier in polymerization processes, particularly in emulsion polymerization. Emulsion polymerization is a widely used technique for producing a variety of polymers, where water-insoluble monomers are polymerized in an aqueous phase with the help of surfactants.

Reactive surfactants, also known as surfmers, are a class of emulsifiers that contain a polymerizable group, allowing them to covalently bond to the polymer particles during polymerization. This permanent attachment of the surfactant to the polymer backbone can significantly improve the properties of the resulting latex and the final polymer film, such as enhancing stability, reducing water sensitivity, and improving adhesion.

Given its structure, this compound possesses the potential to act as a reactive emulsifier. The sulfonate group provides the hydrophilic character necessary for emulsification, while the nitrile group, although not as reactive as a vinyl group, can potentially participate in certain polymerization reactions or be chemically modified to introduce a polymerizable moiety. The incorporation of such a sulfonated monomer can lead to the production of ion-containing polymers with unique properties.

Table 1: Potential Impact of this compound as a Reactive Emulsifier in Emulsion Polymerization This table presents hypothetical performance data based on the expected behavior of reactive emulsifiers with similar functional groups.

PropertyPolymer with Conventional SurfactantPolymer with this compound (as reactive emulsifier)
Latex Stability GoodExcellent
Water Absorption of Film Moderate to HighLow
Adhesion GoodVery Good
Surface Tension of Latex LowLow

Integration into Surfactants and Surface-Active Agents

The molecular structure of this compound makes it an ideal starting material for the synthesis of certain types of surfactants, particularly sulfobetaines. Sulfobetaines are a class of zwitterionic surfactants that contain both a quaternary ammonium (B1175870) cation and a sulfonate anion in the same molecule. These surfactants are known for their excellent water solubility, stability over a wide pH range, and good compatibility with other types of surfactants.

The synthesis of sulfobetaine (B10348) surfactants can be achieved by reacting a tertiary amine with a sulfonating agent. In this context, this compound can be chemically transformed (for instance, through the reduction of the nitrile group to an amine, followed by quaternization) to create novel sulfobetaine structures. Surfactants derived from this compound would be expected to exhibit desirable properties such as low critical micelle concentration (CMC) and the ability to reduce surface tension effectively.

Table 2: Predicted Properties of a Hypothetical Sulfobetaine Surfactant Derived from this compound This table illustrates expected properties based on known data for similar sulfobetaine surfactants.

PropertyValue
Critical Micelle Concentration (CMC) 10-3 - 10-4 mol/L
Surface Tension at CMC (γ_cmc) 30-40 mN/m
Foaming Ability Moderate to High
Hard Water Stability Excellent

Use as a Chemical Intermediate in Complex Molecule Synthesis (e.g., Guanamines)

The nitrile group in this compound is a key functional group that allows it to serve as a chemical intermediate in the synthesis of more complex molecules, including heterocyclic compounds like guanamines. Guanamines are triazine-based compounds that have applications in the production of resins and polymers.

A common method for synthesizing guanamines involves the reaction of a nitrile with dicyandiamide (B1669379) (cyanoguanidine) in the presence of a strong base nih.gov. The nitrile group acts as an electrophile, and the reaction proceeds through a cyclization mechanism to form the triazine ring of the guanamine. By using this compound as the nitrile-containing reactant, a sulfonated guanamine could be produced. Such a molecule would possess both the triazine core and a sulfonate group, potentially leading to materials with unique solubility, thermal, or ion-exchange properties.

Involvement in Separation and Purification Technologies (e.g., Nanofiltration)

In the field of separation and purification, particularly in membrane-based technologies like nanofiltration, the surface properties of the membrane are crucial for its performance, including its resistance to fouling. Surface modification is a common strategy to improve the antifouling characteristics of nanofiltration membranes mdpi.com. Introducing hydrophilic and negatively charged functional groups onto the membrane surface can reduce the adsorption of foulants through electrostatic repulsion and hydration effects.

This compound, with its hydrophilic sulfonate group, is a potential candidate for the surface modification of nanofiltration membranes. Various surface modification techniques could be employed to attach this molecule to the membrane surface. The nitrile group could be utilized for covalent bonding to a pre-existing functional group on the membrane or could be converted to another reactive group for this purpose. The resulting modified membrane would be expected to exhibit improved hydrophilicity and a higher negative surface charge, leading to enhanced antifouling properties.

Table 3: Expected Performance of a Nanofiltration Membrane Surface-Modified with this compound This table presents anticipated performance metrics based on data from similarly modified nanofiltration membranes.

ParameterUnmodified MembraneModified Membrane
Water Flux (L/m²·h) 10095
Salt Rejection (Na₂SO₄) 95%98%
Fouling Resistance (Flux Recovery Ratio) 75%90%
Contact Angle 65°40°

Development of Sulfonated Organic Materials for Diverse Applications (e.g., membranes, catalysts)

The presence of a sulfonic acid group (or its salt) is a key feature in many functional organic materials, such as ion-exchange resins and solid acid catalysts. These materials find widespread use in water treatment, chemical synthesis, and other industrial processes.

This compound can serve as a monomer or a precursor for the synthesis of such sulfonated organic materials. For instance, it could be polymerized or co-polymerized to create a polymer with pendent sulfonate groups, which would function as a cation-exchange resin. The ion-exchange capacity of such a resin would depend on the density of the sulfonate groups in the polymer matrix.

Furthermore, materials with sulfonic acid groups can act as solid acid catalysts, offering advantages over liquid acids in terms of separation and reusability nih.govrsc.orgrsc.org. By incorporating this compound into a solid support, a novel solid acid catalyst could be developed. The catalytic activity would be attributed to the acidic protons of the sulfonic acid groups.

Table 4: Projected Ion-Exchange Capacity of a Resin Synthesized from this compound This table provides an estimated ion-exchange capacity based on typical values for sulfonated resins.

PropertyValue
Polymer Matrix Cross-linked polymer of a derivative of this compound
Functional Group -SO₃⁻Na⁺
Total Ion-Exchange Capacity (wet) 1.5 - 2.5 meq/mL
Total Ion-Exchange Capacity (dry) 4.0 - 5.0 meq/g

Future Research Directions and Challenges

Exploration of Novel, More Efficient Synthetic Pathways

The development of new and improved methods for synthesizing Sodium beta-sulfopropionitrile is a primary area of future research. Current synthetic routes, while effective, may be hampered by limitations such as harsh reaction conditions, the use of hazardous reagents, or modest yields. The exploration of novel catalytic systems and process optimization are key to overcoming these challenges.

Future investigations will likely focus on:

Catalytic Innovations: The design of highly active and selective catalysts for the sulfopropionation of acrylonitrile (B1666552) is a critical research avenue. This includes the exploration of transition metal complexes, organocatalysts, and enzymatic catalysts that can operate under milder conditions with higher efficiency. The goal is to achieve high atom economy, minimizing waste and energy consumption. nih.gov

Process Intensification: The application of continuous flow chemistry and microwave-assisted synthesis could offer significant advantages over traditional batch processes. These technologies can lead to shorter reaction times, improved process control, and easier scalability, ultimately resulting in more cost-effective and safer production methods.

Alternative Starting Materials: Research into alternative and more sustainable feedstocks for the synthesis of the propionitrile (B127096) backbone is another important direction. This could involve exploring bio-based precursors as a substitute for petroleum-derived acrylonitrile, aligning with the principles of green chemistry.

Table 1: Comparison of Potential Synthetic Strategies for this compound

Synthetic StrategyPotential AdvantagesResearch Challenges
Advanced Catalysis Higher yields, improved selectivity, milder reaction conditions, reduced waste.Catalyst design and stability, cost of novel catalysts, catalyst separation and recycling.
Flow Chemistry Enhanced safety, better process control, faster reaction times, easier scale-up.Initial setup costs, potential for clogging, requirement for specialized equipment.
Microwave-Assisted Synthesis Rapid heating, shorter reaction times, potential for improved yields.Scale-up limitations, potential for localized overheating, equipment costs.
Biocatalysis High selectivity, mild reaction conditions, environmentally friendly.Enzyme stability and activity, substrate scope limitations, cost of enzyme production.

Design and Synthesis of New Functional Derivatives with Enhanced Properties

The unique bifunctional nature of this compound, possessing both a nucleophilic nitrile group and an anionic sulfonate group, makes it an excellent scaffold for the synthesis of a wide array of functional derivatives. Future research will focus on leveraging these reactive sites to create new molecules with tailored properties for specific applications.

Key areas of exploration include:

Modification of the Nitrile Group: The nitrile functionality can be transformed into various other chemical groups, such as amines, amides, carboxylic acids, and tetrazoles. This opens up possibilities for creating a diverse library of derivatives with potential applications in pharmaceuticals, agrochemicals, and materials science.

Derivatization of the Sulfonate Group: While the sulfonate group is generally less reactive, it can be used to form ionic liquids or to modulate the solubility and electronic properties of the molecule. Research into the synthesis of novel sulfonate esters or sulfonamides could lead to materials with interesting surfactant or catalytic properties.

Polymerization: this compound can potentially act as a monomer or a comonomer in polymerization reactions. The nitrile group can be involved in polymerization, or the entire molecule can be incorporated into a polymer backbone to introduce sulfonate functionalities, which can enhance properties like ion conductivity or hydrophilicity.

Advanced Mechanistic Insights into Complex Reactions

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing processes and designing new synthetic transformations. Future research will employ a combination of experimental and computational techniques to elucidate the intricate details of these reactions.

Focus areas for mechanistic studies include:

Kinetics and Thermodynamics: Detailed kinetic studies of the synthesis of this compound and its subsequent reactions will provide valuable data for process optimization and reactor design. Thermodynamic calculations will help in understanding the feasibility and equilibrium of different reaction pathways.

Computational Modeling: Density Functional Theory (DFT) and other computational methods will be instrumental in mapping out reaction pathways, identifying transition states, and understanding the role of catalysts and solvents. nih.gov These theoretical insights can guide the design of more efficient synthetic strategies. For instance, computational tools can be used to predict the reactivity of the nitrile group towards nucleophiles by calculating activation energies. nih.gov

Spectroscopic Analysis: Advanced spectroscopic techniques, such as in-situ infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, will allow for the real-time monitoring of reactions, providing direct evidence for the formation of intermediates and helping to unravel complex reaction networks.

Sustainable Chemistry Approaches in Production and Application

The principles of green chemistry are increasingly important in the chemical industry. Future research on this compound will undoubtedly focus on developing more sustainable production and application methods to minimize environmental impact.

Key sustainable approaches to be explored are:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents, such as water, supercritical fluids, or ionic liquids, is a key goal.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste generation.

Renewable Feedstocks: As mentioned earlier, investigating the use of bio-based raw materials instead of petrochemicals for the synthesis of this compound is a critical aspect of sustainable production.

Biodegradability: For applications where the compound or its derivatives may be released into the environment, designing them to be biodegradable is a significant long-term goal.

Expanding Application Horizons in Diverse Chemical Sciences and Technologies

While this compound has found use in areas such as electroplating and as a chemical intermediate, its full application potential is yet to be realized. Future research will aim to explore its utility in a broader range of scientific and technological fields.

Potential new application areas include:

Advanced Materials: The incorporation of the sulfonate group can impart unique properties to materials, such as improved thermal stability, flame retardancy, and ionic conductivity. This could lead to its use in the development of novel polymers, membranes for fuel cells, and solid-state electrolytes for batteries.

Pharmaceutical and Agrochemical Synthesis: The nitrile group is a common feature in many biologically active molecules. The water-solubility imparted by the sulfonate group could make this compound an interesting building block for the synthesis of new drug candidates and pesticides with improved pharmacokinetic properties.

Catalysis: The molecule itself or its derivatives could be explored as ligands for transition metal catalysts or as organocatalysts, where the sulfonate group can aid in catalyst recovery from aqueous reaction media.

Surfactants and Emulsifiers: The amphiphilic nature of certain derivatives of this compound could make them effective surfactants or emulsifying agents for various industrial applications.

Table 2: Potential Future Applications of this compound and its Derivatives

Application AreaPotential Role of this compoundDesired Properties of Derivatives
Energy Storage Component of electrolytes in sodium-ion batteries.High ionic conductivity, electrochemical stability.
Polymer Science Monomer for specialty polymers.Enhanced thermal stability, flame retardancy, hydrophilicity.
Pharmaceuticals Solubilizing building block for drug synthesis.Biocompatibility, specific biological activity.
Catalysis Water-soluble ligand or organocatalyst.High catalytic activity, ease of separation and recycling.
Surfactants Anionic surfactant for industrial formulations.Good surface activity, biodegradability.

Q & A

Q. What ethical considerations apply to ecotoxicity studies of this compound?

  • Methodological Answer : Follow OECD Test No. 201/202 for algal/daphnia acute toxicity. Report EC50_{50} values with 95% CIs and compare to regulatory thresholds (e.g., EU REACH). Include negative controls to distinguish compound effects from solvent artifacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.